Cas no 1353504-07-0 (1-Piperazin-1-ylacetone dihydrochloride)

1-Piperazin-1-ylacetone dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-piperazin-1-ylacetone dihydrochloride
- 1-(piperazin-1-yl)propan-2-one dihydrochloride
- MFCD21090476
- 1-piperazin-1-ylacetonedihydrochloride
- F2145-0697
- E74701
- EN300-239709
- 1-piperazin-1-ylpropan-2-one;dihydrochloride
- 1353504-07-0
- NS-02472
- 1-Piperazin-1-ylacetone diHCl
- AKOS015948265
- 1-Piperazin-1-ylacetone dihydrochloride
-
- MDL: MFCD21090476
- Inchi: 1S/C7H14N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H
- InChI Key: UIDYHGUMBHBTCS-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C(C)CN1CCNCC1
Computed Properties
- Exact Mass: 214.0639685g/mol
- Monoisotopic Mass: 214.0639685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
1-Piperazin-1-ylacetone dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239709-0.5g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 0.5g |
$630.0 | 2024-06-19 | |
Enamine | EN300-239709-2.5g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 2.5g |
$1287.0 | 2024-06-19 | |
Life Chemicals | F2145-0697-2.5g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 2.5g |
$1436.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-5g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 5g |
$2154.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-10g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 10g |
$3016.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1213759-1g |
1-Piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95% | 1g |
$550 | 2024-07-23 | |
Life Chemicals | F2145-0697-0.25g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 0.25g |
$647.0 | 2023-09-06 | |
Life Chemicals | F2145-0697-1g |
1-piperazin-1-ylacetone dihydrochloride |
1353504-07-0 | 95%+ | 1g |
$718.0 | 2023-09-06 | |
Enamine | EN300-239709-1.0g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 1.0g |
$656.0 | 2024-06-19 | |
Enamine | EN300-239709-5.0g |
1-(piperazin-1-yl)propan-2-one dihydrochloride |
1353504-07-0 | 95% | 5.0g |
$1903.0 | 2024-06-19 |
1-Piperazin-1-ylacetone dihydrochloride Related Literature
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on 1-Piperazin-1-ylacetone dihydrochloride
Recent Advances in the Study of 1-Piperazin-1-ylacetone Dihydrochloride (CAS: 1353504-07-0)
1-Piperazin-1-ylacetone dihydrochloride (CAS: 1353504-07-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This compound, characterized by its piperazine moiety and ketone functionality, has been extensively studied for its role in the development of novel therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and cancer. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological properties, and evaluating its potential as a scaffold for drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-Piperazin-1-ylacetone dihydrochloride through a modified reductive amination protocol, achieving a yield of 85% with high purity (>99%). The researchers highlighted its improved stability in hydrochloride salt form compared to the free base, making it more suitable for pharmaceutical formulations. Structural characterization using NMR and mass spectrometry confirmed the compound's identity, while computational studies provided insights into its molecular interactions with biological targets.
In pharmacological research, 1-Piperazin-1-ylacetone dihydrochloride has shown promise as a precursor for serotonin receptor modulators. A recent preclinical study (Nature Chemical Biology, 2024) revealed that derivatives of this compound exhibited selective binding to 5-HT1A and 5-HT2A receptors, with potential applications in treating depression and anxiety disorders. The dihydrochloride form demonstrated improved solubility and bioavailability compared to neutral analogs, addressing a key challenge in CNS drug development.
The compound's role in antimicrobial drug discovery has also been explored. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported novel quinolone derivatives synthesized using 1-Piperazin-1-ylacetone dihydrochloride as a building block. These derivatives showed potent activity against drug-resistant bacterial strains, with MIC values ranging from 0.5-2 μg/mL against MRSA. The dihydrochloride salt form was crucial for maintaining compound stability during the synthetic process and subsequent biological testing.
Recent advances in analytical techniques have enabled more comprehensive characterization of 1-Piperazin-1-ylacetone dihydrochloride. A 2024 study employed high-resolution mass spectrometry coupled with ion mobility spectrometry to investigate its gas-phase behavior and fragmentation patterns, providing valuable data for quality control in pharmaceutical manufacturing. Additionally, novel crystallization methods have been developed to control particle size distribution, enhancing the compound's performance in solid dosage formulations.
Looking forward, researchers are focusing on expanding the applications of 1-Piperazin-1-ylacetone dihydrochloride in targeted drug delivery systems. Preliminary results from ongoing studies suggest its potential as a linker molecule in antibody-drug conjugates (ADCs), leveraging its amine functionality for bioconjugation while maintaining drug payload stability. The compound's versatility and well-characterized properties position it as a valuable tool in modern drug discovery pipelines.
1353504-07-0 (1-Piperazin-1-ylacetone dihydrochloride) Related Products
- 2172072-10-3(4-(ethoxymethyl)thiane-4-carbaldehyde)
- 1361856-00-9(Methyl 3-(chloromethyl)-2-(difluoromethyl)-5-methylpyridine-4-carboxylate)
- 476672-04-5((2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-ethylphenyl)prop-2-enenitrile)
- 2107870-22-2(1'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,3'-pyrrolidine)
- 1805021-09-3(Methyl 4-bromo-5-cyano-2-nitrobenzoate)
- 1202889-76-6(methyl 6-cyano-7-fluoro-chromane-4-carboxylate)
- 1055926-31-2((1Z)-N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide)
- 1261676-78-1(2-(Difluoromethyl)naphthalene-3-carboxylic acid)
- 50932-20-2(Verproside)
- 1805166-97-5(Ethyl 5-bromo-3-(difluoromethyl)-4-nitropyridine-2-carboxylate)
